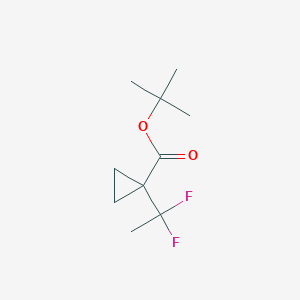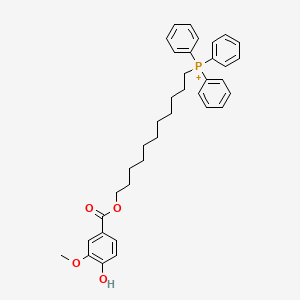
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is a complex organic compound that features a triphenylphosphonium group attached to an undecyl chain, which is further linked to a 4-hydroxy-3-methoxybenzoyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium typically involves a multi-step process:
Formation of the Undecyl Chain: The undecyl chain can be synthesized through a series of reactions starting from simpler hydrocarbons.
Attachment of the Triphenylphosphonium Group: This step involves the reaction of the undecyl chain with triphenylphosphine under specific conditions to form the triphenylphosphonium salt.
Coupling with 4-Hydroxy-3-methoxybenzoyl: The final step involves the esterification of the undecyl chain with 4-hydroxy-3-methoxybenzoyl chloride in the presence of a base to yield the desired compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzoyl moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens or nucleophiles can be used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction could result in alcohols or alkanes.
Scientific Research Applications
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium has several applications in scientific research:
Chemistry: It can be used as a reagent or intermediate in organic synthesis.
Biology: The compound may be utilized in studies involving cellular uptake and mitochondrial targeting due to the triphenylphosphonium group.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which (11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium exerts its effects involves its ability to interact with cellular membranes and organelles. The triphenylphosphonium group facilitates the compound’s uptake into cells, particularly targeting mitochondria. This targeting is due to the lipophilic cationic nature of the triphenylphosphonium group, which allows it to accumulate in the negatively charged mitochondrial matrix.
Comparison with Similar Compounds
Similar Compounds
- (10-(4-Hydroxy-3-methoxybenzoyl)decyl)triphenylphosphonium
- (12-(4-Hydroxy-3-methoxybenzoyl)dodecyl)triphenylphosphonium
Uniqueness
(11-((4-Hydroxy-3-methoxybenzoyl)oxy)undecyl)triphenylphosphonium is unique due to its specific chain length and the presence of the 4-hydroxy-3-methoxybenzoyl moiety. This combination provides distinct physicochemical properties and biological activities compared to its analogs.
Properties
Molecular Formula |
C37H44O4P+ |
|---|---|
Molecular Weight |
583.7 g/mol |
IUPAC Name |
11-(4-hydroxy-3-methoxybenzoyl)oxyundecyl-triphenylphosphanium |
InChI |
InChI=1S/C37H43O4P/c1-40-36-30-31(26-27-35(36)38)37(39)41-28-18-7-5-3-2-4-6-8-19-29-42(32-20-12-9-13-21-32,33-22-14-10-15-23-33)34-24-16-11-17-25-34/h9-17,20-27,30H,2-8,18-19,28-29H2,1H3/p+1 |
InChI Key |
IPYVPVIBAGRGSO-UHFFFAOYSA-O |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)OCCCCCCCCCCC[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


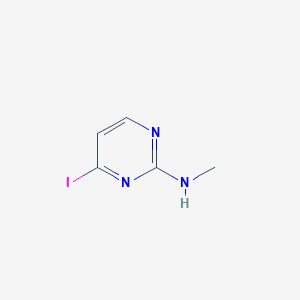
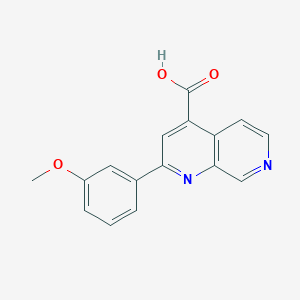

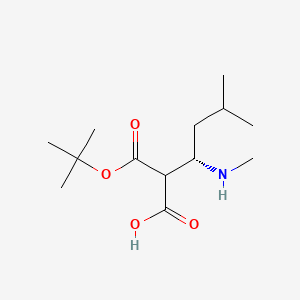
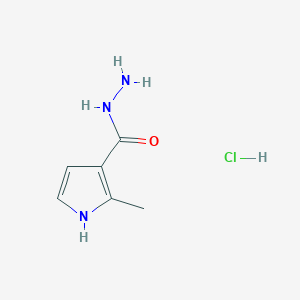

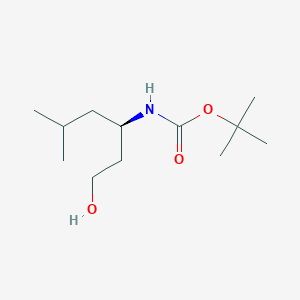
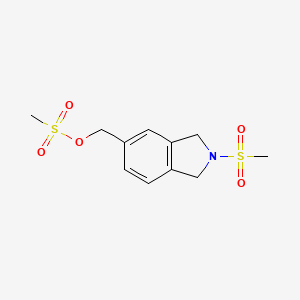
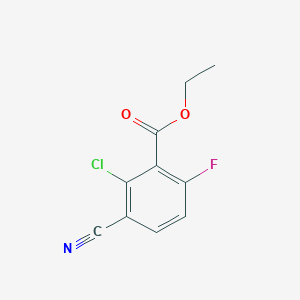
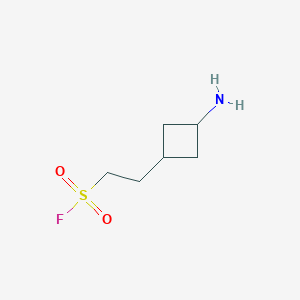
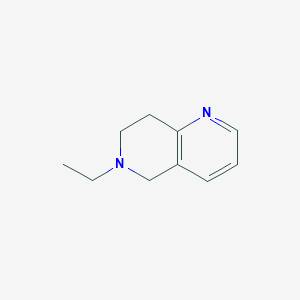
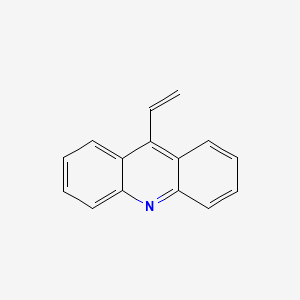
![(1S,2R,4S,6S)-3,7-dioxatricyclo[4.3.0.02,4]nonan-8-one](/img/structure/B12955748.png)
